Cas no 45867-11-6 (2-Amino-5-chloropyrimidine-4-carboxylic acid)

2-Amino-5-chloropyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with an amino group at the 2-position, a chlorine atom at the 5-position, and a carboxylic acid moiety at the 4-position. This structure renders it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of active ingredients. The presence of multiple functional groups allows for selective derivatization, enabling the creation of diverse analogs. Its high purity and stability under standard conditions make it suitable for research and industrial applications. The compound is commonly employed in the synthesis of nucleoside analogs and other biologically active molecules, contributing to its significance in medicinal chemistry.
2-Amino-5-chloropyrimidine-4-carboxylic acid structure
45867-11-6 structure
Product name:2-Amino-5-chloropyrimidine-4-carboxylic acid
CAS No:45867-11-6
MF:C5H4ClN3O2
MW:173.557159423828
MDL:MFCD00023260
CID:332298
PubChem ID:97412

2-Amino-5-chloropyrimidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-5-chloropyrimidine-4-carboxylic acid
    • 2-amino-5-chloropyrimidine-4-carboxylic acid hydrochloride
    • 4-Pyrimidinecarboxylicacid, 2-amino-5-chloro-
    • 2-Amino-4-carboxy-5-chloropyrimidine
    • NSC 122006
    • VBA86711
    • NSC122006
    • FT-0600263
    • 2-AMINO-5-CHLOROPYRIMIDINE-4-CARBOXYLICACID
    • SCHEMBL1539917
    • DTXSID7068477
    • 45867-11-6
    • NS00031561
    • PDLZOTZLGNZOFS-UHFFFAOYSA-N
    • CS-0085443
    • 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-
    • NSC-122006
    • MFCD00023260
    • AKOS006274805
    • 2-Amino-5-chloro-4-pyrimidinecarboxylic acid
    • AS-76810
    • EINECS 256-248-7
    • DTXCID6040450
    • DB-008156
    • MDL: MFCD00023260
    • Inchi: InChI=1S/C5H4ClN3O2/c6-2-1-8-5(7)9-3(2)4(10)11/h1H,(H,10,11)(H2,7,8,9)
    • InChI Key: PDLZOTZLGNZOFS-UHFFFAOYSA-N
    • SMILES: C1=C(C(=NC(=N)N1)C(=O)O)Cl

Computed Properties

  • Exact Mass: 172.99900
  • Monoisotopic Mass: 172.999204
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 89.1
  • XLogP3: 0.3

Experimental Properties

  • Density: 1.690±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 0°C
  • Boiling Point: 0°C
  • Flash Point: 0°C
  • Refractive Index: 1.673
  • Solubility: Slightly soluble (7.5 g/l) (25 º C),
  • PSA: 89.10000
  • LogP: 0.99160

2-Amino-5-chloropyrimidine-4-carboxylic acid Security Information

2-Amino-5-chloropyrimidine-4-carboxylic acid Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Amino-5-chloropyrimidine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D959659-1g
2-AMINO-5-CHLOROPYRIMIDINE-4-CARBOXYLIC ACID
45867-11-6 95+%
1g
$460 2023-05-17
Chemenu
CM125329-5g
2-amino-5-chloropyrimidine-4-carboxylic acid
45867-11-6 95%
5g
$1108 2024-07-16
Chemenu
CM125329-100mg
2-amino-5-chloropyrimidine-4-carboxylic acid
45867-11-6 95%
100mg
$100 2024-07-16
abcr
AB200162-250 mg
2-Amino-5-chloropyrimidine-4-carboxylic acid; .
45867-11-6
250mg
€255.80 2023-05-07
abcr
AB200162-1 g
2-Amino-5-chloropyrimidine-4-carboxylic acid; .
45867-11-6
1g
€549.60 2023-05-07
Alichem
A089000289-1g
2-Amino-5-chloropyrimidine-4-carboxylic acid
45867-11-6 95%
1g
$296.64 2023-09-01
Aaron
AR00DCP7-100mg
2-AMINO-5-CHLOROPYRIMIDINE-4-CARBOXYLIC ACID
45867-11-6 95%
100mg
$91.00 2023-12-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0116-1g
2-amino-5-chloro-pyrimidine-4-carboxylic acid
45867-11-6 95%
1g
¥2264.0 2024-04-19
A2B Chem LLC
AG21887-250mg
2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride
45867-11-6 95%
250mg
$199.00 2023-12-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0116-5.0g
2-amino-5-chloro-pyrimidine-4-carboxylic acid
45867-11-6 95%
5.0g
¥6792.0000 2024-08-02

Additional information on 2-Amino-5-chloropyrimidine-4-carboxylic acid

Professional Introduction to 2-Amino-5-chloropyrimidine-4-carboxylic acid (CAS No. 45867-11-6)

2-Amino-5-chloropyrimidine-4-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 45867-11-6, is a significant intermediate in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrimidine class, a heterocyclic aromatic organic compound that serves as a fundamental structural motif in many bioactive molecules. The presence of both amino and carboxylic acid functional groups, along with a chlorine substituent, makes it a versatile building block for synthesizing more complex pharmacophores.

The utility of 2-amino-5-chloropyrimidine-4-carboxylic acid stems from its reactivity, which allows for diverse chemical transformations. These transformations include nucleophilic substitution reactions, condensation reactions, and coupling processes, enabling the construction of intricate molecular frameworks. In recent years, this compound has garnered attention in the development of novel therapeutic agents due to its ability to serve as a precursor for drugs targeting various diseases.

One of the most compelling applications of 2-amino-5-chloropyrimidine-4-carboxylic acid is in the synthesis of antiviral and anticancer agents. Pyrimidine derivatives are well-documented for their biological activity, particularly in inhibiting enzymes essential for viral replication and cancer cell proliferation. For instance, studies have demonstrated that derivatives of this compound can interfere with key metabolic pathways in pathogens and tumor cells, offering promising avenues for drug development.

Recent advancements in medicinal chemistry have highlighted the importance of 2-amino-5-chloropyrimidine-4-carboxylic acid in designing next-generation inhibitors. Researchers have leveraged its structural features to develop molecules with enhanced selectivity and reduced toxicity. A notable example is its incorporation into protease inhibitors used in antiviral therapies. By modifying the chlorine substituent or introducing additional functional groups, scientists have been able to fine-tune the pharmacokinetic properties of these derivatives, improving their efficacy in clinical settings.

The role of 2-amino-5-chloropyrimidine-4-carboxylic acid extends beyond antiviral applications. It has also been explored in the development of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. Kinases are enzymes that play a pivotal role in cell signaling pathways, and inhibiting their activity can disrupt aberrant cellular processes associated with disease. Pyrimidine-based kinase inhibitors have shown considerable promise in preclinical studies, with some already entering late-stage clinical trials.

In addition to its therapeutic potential, 2-amino-5-chloropyrimidine-4-carboxylic acid has found utility in agrochemical research. Pyrimidine derivatives are known to exhibit herbicidal and fungicidal properties, making them valuable components in crop protection formulations. By integrating this compound into novel agrochemicals, researchers aim to develop environmentally sustainable solutions that enhance agricultural productivity while minimizing ecological impact.

The synthesis of 2-amino-5-chloropyrimidine-4-carboxylic acid itself is an area of active interest. Modern synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving accessibility for research and industrial applications. Advances in catalytic techniques and green chemistry principles have further enhanced the sustainability of its synthesis, aligning with global efforts to promote environmentally friendly chemical manufacturing.

Looking ahead, the future prospects for 2-amino-5-chloropyrimidine-4-carboxylic acid appear bright. Ongoing research continues to uncover new applications and refine existing ones, driven by the demand for innovative therapeutic solutions. Collaborative efforts between academia and industry are expected to accelerate the translation of laboratory discoveries into market-ready products. As our understanding of biological systems deepens, the significance of this versatile compound is likely to grow further.

In conclusion, 2-amino-5-chloropyrimidine-4-carboxylic acid (CAS No. 45867-11-6) represents a cornerstone in modern pharmaceutical chemistry. Its unique structural features and reactivity make it an indispensable tool for drug discovery and development across multiple therapeutic areas. As research progresses and new methodologies emerge, this compound will undoubtedly continue to play a pivotal role in shaping the future of medicine and biotechnology.

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(CAS:45867-11-6)2-Amino-5-chloropyrimidine-4-carboxylic acid
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